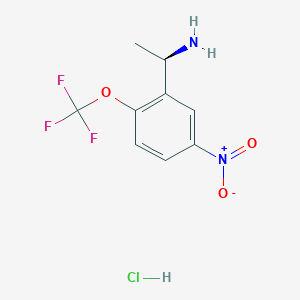

(R)-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine HCl

Description

(R)-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS: 1037092-43-5) is a chiral organic compound with the molecular formula C₉H₁₀ClF₃N₂O₃ and a molecular weight of 286.63 g/mol . Structurally, it features:

- A phenyl ring substituted with a nitro group (-NO₂) at the 5-position and a trifluoromethoxy group (-OCF₃) at the 2-position.

- An (R)-configured ethylamine side chain, which is protonated as a hydrochloride salt.

The compound is primarily used as a pharmaceutical intermediate, leveraging its electron-withdrawing substituents (nitro and trifluoromethoxy) to influence reactivity and solubility. Its synthetic utility is enhanced by the nitro group, which can undergo reduction to amines for further derivatization .

Properties

IUPAC Name |

(1R)-1-[5-nitro-2-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O3.ClH/c1-5(13)7-4-6(14(15)16)2-3-8(7)17-9(10,11)12;/h2-5H,13H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJJIKKNFXKTGU-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-(Trifluoromethoxy)acetophenone

Nitration is performed using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) under controlled conditions. The trifluoromethoxy group acts as a meta-director, guiding nitration to position 5.

Typical Procedure :

-

Dissolve 2-(trifluoromethoxy)acetophenone (1.0 equiv) in H₂SO₄ at 0–5°C.

-

Slowly add HNO₃ (1.1 equiv) while maintaining temperature <10°C.

-

Stir for 4–6 h, then quench with ice-water.

-

Extract with dichloromethane, dry, and concentrate to yield the nitro intermediate.

Alternative Routes via Daikin-West Reaction

The Daikin-West reaction, which converts carboxylic acids to ketones, offers an alternative pathway. For example, 2-(3-(trifluoromethyl)phenyl)acetic acid can be reacted with acetic anhydride and a catalyst (e.g., pyridine) to form the corresponding ketone. Adapting this method:

-

Hydrolyze 2-(trifluoromethoxy)acetonitrile to 2-(trifluoromethoxy)acetic acid.

-

Treat with acetic anhydride and pyridine to form 2-(trifluoromethoxy)acetophenone.

Reductive Amination to Form Racemic Ethanamine

The ketone intermediate undergoes reductive amination with ammonium acetate or ethylamine to introduce the ethanamine side chain. Sodium triacetoxyborohydride (STAB) is preferred for its selectivity and mild conditions.

Procedure :

-

Dissolve 5-nitro-2-(trifluoromethoxy)acetophenone (1.0 equiv) in dichloroethane.

-

Add ammonium acetate (2.0 equiv) and STAB (1.5 equiv).

-

Stir at room temperature for 12–24 h.

-

Quench with aqueous NaOH, extract, and concentrate.

Enantiomeric Resolution of (R)-Isomer

Chiral Chromatography

Racemic ethanamine is resolved using chiral stationary phases (e.g., Chiralpak AD-H column) with hexane:isopropanol mobile phases.

Conditions :

Diastereomeric Salt Formation

Alternative resolution involves reacting the racemic amine with a chiral acid (e.g., L-tartaric acid) in ethanol. The (R)-amine-L-tartrate salt precipitates preferentially.

Formation of Hydrochloride Salt

The resolved (R)-amine is treated with HCl gas in diethyl ether to form the hydrochloride salt.

Procedure :

-

Dissolve (R)-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine in ether.

-

Bubble HCl gas until pH ≈ 1.

-

Filter and dry the precipitate.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Nitration + STAB | Reductive Amination | 70–80 | 50 (racemic) | High |

| Chiral Chromatography | Resolution | 30–40 | ≥99 | Moderate |

| Diastereomeric Salt | Resolution | 40–50 | 95–98 | High |

Challenges and Optimization Strategies

-

Nitration Regioselectivity : Electron-withdrawing trifluoromethoxy groups necessitate low-temperature nitration to avoid polysubstitution.

-

Reducing Agent Selection : STAB minimizes over-reduction compared to NaBH₄.

-

Solvent Choice : Dichloroethane enhances STAB stability, improving reaction consistency .

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine HCl can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to the corresponding amine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

- The compound serves as a significant intermediate in organic synthesis due to its nitro and trifluoromethoxy groups. These functional groups can be manipulated to create more complex molecules.

Reactivity

- It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution. For instance:

- Oxidation : The nitro group can be oxidized to form different nitrogen-containing compounds.

- Reduction : The nitro group can be reduced to an amine using catalytic hydrogenation.

- Substitution : The trifluoromethoxy group can participate in nucleophilic substitutions, making it versatile for further chemical modifications.

Biological Research Applications

Enzyme Interaction Studies

- The compound is utilized in biological research to investigate the effects of nitro and trifluoromethoxy groups on enzyme interactions and metabolic pathways. Its structure allows researchers to explore how these groups influence biological activity.

Potential Pharmacological Properties

- Preliminary studies suggest that (R)-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine HCl may exhibit pharmacological properties that could lead to the development of new therapeutic agents targeting specific biological pathways.

Medicinal Chemistry Applications

Drug Development

- The compound is being explored as a lead compound in drug discovery. Its unique chemical structure may provide new avenues for creating drugs that target diseases influenced by specific biological mechanisms.

Case Study Example

- A study focusing on similar compounds highlighted the potential of nitro-substituted phenyl ethanamines in treating neurological disorders by modulating neurotransmitter systems. This suggests that this compound could have similar applications if further investigated.

Mechanism of Action

The mechanism of action of ®-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine HCl involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical differences between the target compound and its analogs:

Physicochemical and Functional Insights

Electron-Withdrawing Effects: The nitro group in the target compound renders the aromatic ring highly electron-deficient compared to analogs with halogens (e.g., Cl, F) or trifluoromethoxy alone. This increases reactivity in electrophilic substitution or reduction reactions . Trifluoromethoxy (-OCF₃) contributes to both electron withdrawal and lipophilicity, enhancing membrane permeability relative to non-fluorinated analogs .

Chirality and Stereoselectivity :

- The R-configuration distinguishes the target compound from its S-enantiomers (e.g., CAS 1391540-47-8), which may exhibit divergent biological activity or synthetic utility .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (286.63 vs. ~210–279 g/mol for analogs) is attributed to the nitro group. This may reduce aqueous solubility compared to lighter analogs like (R)-1-(3-chloro-4-fluorophenyl)ethanamine HCl .

Safety and Handling :

- Many analogs, including the target compound, carry hazard codes for skin/eye irritation (H315, H319) and respiratory sensitivity (H335). The hydrochloride salt form improves stability but requires inert storage conditions .

Biological Activity

(R)-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine HCl is a compound of significant interest due to its unique structural features, particularly the presence of a nitro group and a trifluoromethoxy moiety. This compound has been studied for its potential biological activities, including its effects on various cellular pathways and its interactions with molecular targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Molecular Characteristics

- IUPAC Name : (R)-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine hydrochloride

- Molecular Formula : C9H10ClF3N2O3

- Molecular Weight : 286.63 g/mol

Structural Representation

The compound's structure can be represented as follows:

Functional Groups

The compound features:

- A nitro group (-NO2), which may participate in redox reactions.

- A trifluoromethoxy group (-O-CF3), which enhances lipophilicity and potentially increases binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which may interact with various receptors or enzymes. The trifluoromethoxy group influences the compound's lipophilicity, affecting its bioavailability and interaction with cell membranes .

Enzyme Inhibition

Studies have shown that compounds with similar functional groups can inhibit key enzymes involved in cancer progression and inflammation, such as:

- Histone Deacetylases (HDACs) : Inhibitors of HDACs have been linked to increased apoptosis in cancer cells.

- Cyclooxygenases (COX) : Compounds exhibiting COX inhibition may reduce inflammation and tumor growth .

Neuroprotective Effects

Preliminary research indicates that certain derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress. The presence of the trifluoromethoxy group could enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative diseases .

Comparative Analysis of Similar Compounds

| Compound Name | IC50 (μM) | Targeted Cancer Type |

|---|---|---|

| 5-Nitro-2-(trifluoromethoxy)aniline | 2.76 | Ovarian adenocarcinoma |

| 5-Nitro-2-(trifluoromethoxy)benzoic acid | 9.27 | Renal cancer |

| (R)-1-(5-Nitro-2-(trifluoromethoxy)phenyl)amine | TBD | Potential for various cancers |

Notable Research Findings

Recent studies have highlighted the importance of modifying existing compounds to enhance their biological activity. For instance, modifications to the parent structure of related compounds have led to derivatives with significantly improved anticancer activity against a panel of human tumor cell lines .

Q & A

Q. What are the recommended synthetic routes for (R)-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine HCl, and how can stereochemical purity be ensured?

- Methodological Answer :

- Synthesis : Begin with nitro-functionalized aniline derivatives (e.g., 5-Nitro-2-(trifluoromethoxy)aniline, CAS 158579-82-9) as intermediates. Introduce the ethanamine moiety via reductive amination or nucleophilic substitution under controlled conditions .

- Stereochemical Control : Use chiral resolution techniques such as preparative chiral-phase HPLC or enzymatic resolution to isolate the (R)-enantiomer. Validate enantiomeric purity via polarimetry or chiral stationary-phase HPLC with reference standards .

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the aromatic nitro and trifluoromethoxy substituents, as well as the ethanamine backbone. F NMR can resolve trifluoromethoxy signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation.

- X-ray Crystallography : If single crystals are obtained, this provides definitive structural confirmation, as demonstrated in related nitro-trifluoromethoxy compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Cross-Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to confirm activity.

- Impurity Analysis : Employ HPLC-MS to detect stereochemical impurities or degradation products (e.g., (S)-enantiomer) that may skew results .

- Dose-Response Studies : Replicate experiments across multiple concentrations to identify non-linear effects or off-target interactions .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to nitroreductases or other nitro-group-interacting enzymes.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity of the nitro and trifluoromethoxy groups, as applied in analogous systems .

Q. How should researchers mitigate risks given limited toxicological and ecological data?

- Methodological Answer :

- Precautionary Measures : Assume acute toxicity (GHS Category 2–3) and handle with PPE (gloves, goggles, fume hood).

- Ecotoxicity Screening : Conduct preliminary assays (e.g., Daphnia magna acute toxicity) to assess environmental risks, noting that no prior data exist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.